6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole
Description
6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole (C₁₅H₁₉BrN₂) is a brominated indazole derivative featuring a cyclohexyl group at position 1, an ethyl group at position 3, and a bromine atom at position 6. The indazole core consists of a fused aromatic six-membered benzene ring and a five-membered nitrogen-containing ring. The cyclohexyl substituent introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic targets in medicinal chemistry applications .
Properties
CAS No. |
199172-08-2 |
|---|---|
Molecular Formula |
C15H19BrN2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
6-bromo-1-cyclohexyl-3-ethylindazole |
InChI |
InChI=1S/C15H19BrN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 |
InChI Key |
NPZPQOOJVQIHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Structural and Electronic Differences
- Position 1 Substitution : The cyclohexyl group in the target compound increases steric bulk and lipophilicity (logP ~4.2 estimated) compared to smaller groups like methyl (logP ~2.8) or hydrogen. This may improve membrane permeability but reduce aqueous solubility .
- Position 3 Substitution : The ethyl group in the target compound provides moderate electron-donating effects, whereas chlorine (in 3-Bromo-6-chloro-1H-indazole) or carboxylate groups (in Ethyl 6-bromo-1H-indazole-3-carboxylate) alter electronic density and polarity significantly .
Physicochemical Properties
- Solubility : The target compound’s cyclohexyl group reduces water solubility (<0.1 mg/mL estimated) compared to carboxylate-containing analogs (>1 mg/mL in DMSO) .
- Stability : Bromine’s susceptibility to nucleophilic displacement may require inert storage conditions, whereas methyl or carboxylate derivatives exhibit greater stability under ambient conditions .
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